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Azido-PEG4-tetra-Ac-beta-D-glucose

Cat. No.: B605862
M. Wt: 549.5 g/mol
InChI Key: SBLCSGRZSLBMCF-CDJZJNNCSA-N
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Description

Contextualization within Bioorthogonal Chemistry and Glycoscience Research Paradigms

Azido-PEG4-tetra-Ac-beta-D-glucose is a prime example of a molecule designed to operate within the principles of bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The azide (B81097) group (N₃) on the molecule is a key bioorthogonal handle. It is metabolically stable and does not readily react with the functional groups found in biological molecules. However, it undergoes highly specific and efficient "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.eu These reactions allow for the precise ligation of the molecule to other molecules bearing a complementary alkyne or strained alkyne group. medchemexpress.commedchemexpress.eurapp-polymere.com

Simultaneously, the compound is deeply rooted in glycoscience, the study of the structure, function, and biology of carbohydrates (or glycans). The tetra-acetylated beta-D-glucose component of the molecule mimics natural sugars. rsc.org This allows it to be potentially recognized and processed by cellular machinery involved in glycan metabolism and transport. cd-bioparticles.netaxispharm.com The acetyl groups serve as protecting groups, which can be removed enzymatically within cells to reveal the natural glucose structure. This dual identity makes this compound a valuable tool for probing and visualizing glycan-related processes in living organisms.

Overview of Azide-Functionalized Polyethylene (B3416737) Glycol (PEG) Derivatives as Research Tools

The inclusion of a tetra-polyethylene glycol (PEG4) spacer is a critical design feature of this compound. Azide-functionalized PEG derivatives are extensively used in biomedical and pharmaceutical research for several key reasons. nih.gov The PEG chain is hydrophilic, which significantly improves the aqueous solubility of the molecule it is attached to. cd-bioparticles.netaxispharm.com This is particularly important for biological applications where experiments are conducted in aqueous buffers or cellular environments.

Furthermore, PEGylation—the process of attaching PEG chains to molecules like proteins, peptides, or small-molecule drugs—is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties. nih.gov The flexible PEG spacer in this compound provides spatial separation between the glucose moiety and any molecule attached via the azide group. This can reduce steric hindrance and allow both parts of the conjugate to interact effectively with their respective biological targets. Azide-terminated PEGs are particularly attractive for their high selectivity and stability under a wide range of reaction conditions, making them reliable tools for conjugation. broadpharm.com

A significant application of such derivatives is in the construction of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.comtargetmol.comchemsrc.com this compound can serve as a linker in PROTAC synthesis, connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's own protein degradation machinery to eliminate specific proteins. glpbio.comchemsrc.com

Significance of Acetylated Glycosyl Azides in Synthetic Organic and Medicinal Chemistry

Acetylated glycosyl azides are valuable and versatile intermediates in the synthesis of a wide range of biologically important molecules. rsc.orgtandfonline.com The azide group at the anomeric position (C1 of the sugar) is a stable precursor to other functional groups. For instance, it can be readily reduced to a glycosyl amine, which is a key step in the synthesis of N-glycopeptides and N-glycosyl amides. rsc.org These N-linked glycans are integral components of many proteins and are involved in crucial cellular processes like cell recognition, immune response, and signal transduction. rsc.org

Using glycosyl azides as precursors offers significant advantages over using glycosyl amines directly, as the latter can be unstable and prone to anomerization (loss of stereochemical configuration at C1). rsc.org The azide, being chemically and configurationally stable, ensures that the desired stereochemistry (in this case, the β-anomer) is maintained throughout the synthetic sequence. rsc.org

The acetyl groups on the glucose ring serve as protecting groups. They prevent unwanted side reactions at the hydroxyl groups of the sugar during synthesis. These protecting groups can be efficiently removed under mild conditions at a later stage to yield the free glycan. The stereoselective synthesis of these acetylated glycosyl azides is a key challenge and an active area of research, with methods being developed to ensure high yields and correct stereochemical outcomes. tandfonline.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35N3O13 B605862 Azido-PEG4-tetra-Ac-beta-D-glucose

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O13/c1-14(26)34-13-18-19(35-15(2)27)20(36-16(3)28)21(37-17(4)29)22(38-18)33-12-11-32-10-9-31-8-7-30-6-5-24-25-23/h18-22H,5-13H2,1-4H3/t18-,19+,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLCSGRZSLBMCF-CDJZJNNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Azido Peg4 Tetra Ac Beta D Glucose and Analogous Glycoconjugate Precursors

Strategies for Regioselective Azide (B81097) Introduction into Glucose Scaffolds

The introduction of an azide group into a glucose molecule can be achieved at various positions, but for the synthesis of precursors like Azido-PEG4-tetra-Ac-beta-D-glucose, the anomeric (C-1) position is of primary interest. The azide at this position serves as a stable yet reactive handle for subsequent conjugation reactions.

A common and effective method for the synthesis of 1,2-trans-per-O-acetyl-glycosyl azides involves the reaction of glycosyl halides with sodium azide. tandfonline.comtandfonline.com This reaction is stereoselective, proceeding with complete inversion of configuration at the anomeric center. tandfonline.com For example, starting from per-O-acetylated glucose, bromination at the anomeric position can be achieved using hydrogen bromide in acetic acid. nih.gov The resulting glycosyl bromide is then treated with sodium azide. A particularly convenient and high-yielding method utilizes aqueous acetone (B3395972) or acetonitrile (B52724) as the solvent at room temperature. tandfonline.comtandfonline.com The presence of water is critical for the reaction to proceed. tandfonline.com This approach offers good yields and avoids the need for high temperatures or specialized reagents. tandfonline.com

Alternatively, direct conversion of anomeric hydroxides to glycosyl azides can be accomplished in one step using diphenylphosphoryl azide. researchgate.net The stereoselectivity of this reaction can be influenced by the choice of protecting groups on the sugar. researchgate.net For the synthesis of β-glycosyl azides, the presence of a participating protecting group, such as an acetyl group, at the C-2 position is crucial to direct the stereochemical outcome. researchgate.net

The introduction of an azide group at other positions on the glucose ring, such as the primary C-6 position, is also possible through nucleophilic substitution of a suitable leaving group, like a sulfonate ester. uni-konstanz.de However, for the specific target compound, the focus remains on the anomeric position.

Chemical Synthesis and Functionalization of Polyethylene (B3416737) Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are widely used in bioconjugation to improve the solubility and bioavailability of molecules. researchgate.net For the synthesis of this compound, a heterobifunctional PEG linker is required, possessing an azide at one terminus and a group suitable for attachment to the glucose unit at the other.

The synthesis of azido-PEG linkers can be achieved through several routes. A common strategy involves the mono-functionalization of a diol, such as tetraethylene glycol (OH-PEG4-OH). nih.gov One of the hydroxyl groups can be converted to a good leaving group, such as a mesylate, by reaction with methanesulfonyl chloride (MsCl). nih.gov Subsequent reaction with sodium azide in a solvent like dimethylformamide (DMF) leads to the formation of the mono-azido PEG derivative. nih.gov

Another approach involves starting with a commercially available amino-PEG derivative. For instance, Azido-PEG4-Amine is a readily available reagent. precisepeg.com The terminal amine can be used for conjugation to other molecules. Alternatively, heterobifunctional PEGs with an azide at one end and a carboxylic acid at the other (Azido-PEG4-acid) are also commercially available and provide a versatile handle for conjugation. broadpharm.com

The synthesis of these linkers often involves sequential steps to introduce the desired functionalities at each end of the PEG chain. For example, a hydroxyl-terminated PEG can be reacted with tosyl chloride to form a tosylate, which is then displaced by sodium azide. sigmaaldrich.com The remaining hydroxyl group can then be activated for conjugation.

Orthogonal Protection and Deprotection Strategies: The Role of Acetyl Groups in Glucose Derivatization

In the multistep synthesis of complex carbohydrates, the use of protecting groups is essential to mask reactive functional groups and ensure that reactions occur only at the desired positions. wikipedia.orgacademie-sciences.fr Orthogonal protecting groups are particularly valuable as they can be removed under specific conditions without affecting other protecting groups in the molecule. wikipedia.orgresearchgate.net

In the context of this compound, acetyl groups (Ac) serve as protecting groups for the hydroxyl functions of the glucose moiety. tandfonline.com Acetyl groups are widely used in carbohydrate chemistry due to their ease of introduction and their ability to act as participating groups, influencing the stereochemical outcome of glycosylation reactions. academie-sciences.frtandfonline.com The presence of an acetyl group at the C-2 position of a glycosyl donor, for instance, directs the formation of a 1,2-trans glycosidic linkage. academie-sciences.fr

The introduction of acetyl groups is typically achieved by treating the carbohydrate with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as sodium acetate. ccsenet.org

The removal of acetyl groups, or deacetylation, is a critical step, often performed towards the end of a synthetic sequence. This can be accomplished under various conditions. For complete deacetylation, enzymatic methods using lipases, such as Amano lipase (B570770) A from Aspergillus niger, have been shown to be effective and proceed under mild, aqueous conditions. rsc.org Chemical methods for complete deprotection are also available.

Regioselective deprotection, the removal of a single protecting group, is also a powerful tool in carbohydrate synthesis. tandfonline.comnih.gov For example, selective deacetylation at the anomeric position of a per-acetylated carbohydrate can be achieved using reagents like ethylenediamine (B42938) in acetic acid or bis(tributyltin) oxide, providing a free hydroxyl group for further functionalization. researchgate.net

Advanced Techniques for Compound Isolation and Purity Assessment in Glycochemistry

The purification and characterization of glycoconjugates like this compound present unique challenges due to their often complex structures and potential for heterogeneity. A variety of advanced analytical and chromatographic techniques are employed to ensure the isolation of pure compounds.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of glycoconjugates. nih.govnih.govacs.org Several modes of HPLC are particularly useful:

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius and is effective for removing unreacted PEG and other low molecular weight by-products from PEGylated proteins and conjugates. waters.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. waters.com It is a powerful tool for separating PEGylated species from their unmodified counterparts and can even resolve positional isomers. waters.comchromatographyonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds like glycans and glycopeptides. creative-biolabs.com

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge and can be used to purify PEGylated proteins, as the PEG chains can alter the surface charge of the molecule. researchgate.net

Lectin Affinity Chromatography: This technique utilizes the specific binding of lectins to carbohydrate moieties to isolate glycoproteins and glycoconjugates. creative-biolabs.com

For preparative purification of carbohydrate-based compounds, flash chromatography using silica (B1680970) gel for protected carbohydrates or C18 columns for those with free hydroxyl groups is commonly employed. teledynelabs.com

Purity Assessment:

Once isolated, the purity and identity of the compound must be rigorously confirmed. The following techniques are essential:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the presence of the azide, PEG, and acetylated glucose moieties, and for assessing the end-group functionalization of polymers. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry provides accurate molecular weight information, confirming the successful synthesis of the target compound. nih.govnih.govnih.gov Techniques like MALDI-TOF MS are particularly useful for analyzing polymers and large biomolecules. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of specific functional groups, such as the characteristic azide stretch. nih.gov

Click Chemistry and Bioconjugation Applications of Azido Peg4 Tetra Ac Beta D Glucose

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation Research

One of the most prominent applications of Azido-PEG4-tetra-Ac-beta-D-glucose is in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.eu This reaction forms a stable triazole ring by joining the azide (B81097) group of the reagent with an alkyne-functionalized molecule. axispharm.com CuAAC is widely regarded as a primary click reaction due to its reliability and robustness in various settings, including biological and materials science applications. nih.gov It has been extensively used to connect peptides to other molecules like carbohydrates and polymers. rsc.orgthieme-connect.de The resulting 1,4-substituted triazole is chemically stable under various biological conditions, including enzymatic degradation and different pH levels, making it an excellent replacement for the more fragile amide bond found in peptides. nih.gov

The success of a CuAAC conjugation hinges on carefully optimized reaction conditions to ensure high yield and product purity, especially when working with sensitive biomolecules. A typical CuAAC reaction involves a source of copper(I), which is the active catalyst. beilstein-journals.org Often, a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) is used in combination with a reducing agent, such as sodium ascorbate (B8700270) or dithiothreitol (B142953) (DTT), to generate the copper(I) species in situ. beilstein-journals.orgnih.gov This method is tolerant of many functional groups and can be performed in aqueous solvent mixtures. beilstein-journals.org

To prevent the copper catalyst from causing damage to biomolecules and to improve its efficacy, special ligands are often added. Ligands like tris(benzyltriazolylmethyl)amine (TBTA) stabilize the copper(I) oxidation state and increase the reaction rate. beilstein-journals.orgnih.gov The choice of solvent is also critical; reactions are commonly run in aqueous buffers, sometimes with organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or alcohols to help dissolve all components. nih.govbeilstein-journals.org For specific applications, such as the PEGylation of proteins like interferon β-1b, the addition of detergents like SDS and even unreactive PEG diols has been shown to improve reaction efficiency and reduce the required amount of the alkyne-modified PEG. nih.gov

Parameter Common Reagents & Conditions Purpose Reference
Copper Source Copper(II) sulfate (CuSO₄)Precursor to the active catalyst. beilstein-journals.org, nih.gov
Reducing Agent Sodium Ascorbate, Dithiothreitol (DTT)Reduces Copper(II) to the catalytically active Copper(I). beilstein-journals.org, nih.gov
Ligand Tris(benzyltriazolylmethyl)amine (TBTA)Stabilizes the Copper(I) catalyst and prevents side reactions. beilstein-journals.org, nih.gov
Solvents Aqueous buffers (e.g., MES), DMSO, AlcoholsDissolves reactants and facilitates the reaction in a biological context. nih.gov, beilstein-journals.org
Additives SDS, unreactive PEG diolsCan improve solubility and reduce the required stoichiometry of reactants for specific protein conjugations. nih.gov

CuAAC is renowned for its high specificity; the copper(I) catalyst ensures that the azide and terminal alkyne react exclusively to form the 1,4-disubstituted triazole isomer. thieme-connect.denih.gov This high degree of control is a significant advantage over the uncatalyzed version of the reaction, which produces a mixture of isomers. thieme-connect.de The reaction is highly efficient and can be carried out under mild, biocompatible conditions, often in aqueous environments at neutral pH. nih.gov

However, there are challenges to consider. The copper catalyst, while essential for the reaction, can be toxic to living cells and can promote the oxidation of certain amino acid residues in proteins. nih.govnih.gov The use of chelating ligands like TBTA helps to mitigate this copper-mediated degradation. nih.gov Furthermore, for conjugations involving large polymers, the high viscosity and potential for the polymer to fold can limit the accessibility of the reactive sites, potentially lowering the efficiency of the conjugation. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes for Catalyst-Free Bioconjugation

To overcome the limitations associated with the copper catalyst, particularly its toxicity in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govresearchgate.net this compound is well-suited for this reaction, readily undergoing SPAAC with molecules containing strained cyclooctyne (B158145) groups, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.commedchemexpress.eumedchemexpress.com This reaction proceeds without the need for a catalyst, making it a truly bioorthogonal process ideal for modifying biomolecules in their native environment. nih.govresearchgate.net

SPAAC relies on the high internal energy of a strained alkyne, typically a cyclooctyne, to drive the cycloaddition with an azide. researchgate.net The ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. researchgate.net Research has shown that the reaction rate can be further enhanced by secondary interactions within the reacting molecules. For instance, the reaction between cyclooct-2-yn-1-ol and an azidophenyl boronic acid was accelerated by the formation of a boronate ester, which also controlled the regioselectivity of the product. rsc.orgchemrxiv.org

While SPAAC avoids copper toxicity, the synthetic routes to create the highly reactive strained cyclooctynes can be complex, lengthy, and result in low yields, which can be a limitation for their use. nih.gov

Reaction Key Features Catalyst Required? Typical Application
CuAAC Forms 1,4-disubstituted triazole; robust and high-yielding. thieme-connect.denih.govYes (Copper I)General bioconjugation, synthesis of peptidomimetics, materials science. nih.govrsc.org
SPAAC Catalyst-free; highly bioorthogonal. researchgate.netNoLive-cell imaging, in vivo labeling, modifying biomolecules in their native environment. nih.govresearchgate.net

The primary advantage of SPAAC is its biocompatibility, which has led to its widespread use in studying biological processes within living cells and organisms. researchgate.net Because it does not require a toxic copper catalyst, SPAAC can be used for long-term experiments without causing damage to cells. nih.gov This has been demonstrated by the selective modification and visualization of biomolecules on the surface of living cells with no apparent toxicity. researchgate.net For example, azido-sugars that have been metabolically incorporated into the glycans of cell surfaces can be labeled with a cyclooctyne-containing probe (such as a fluorescent dye or biotin) for visualization or isolation. nih.govresearchgate.net This "copper-free click reaction" has become an invaluable tool for imaging glycans and other biomolecules in living systems, from cultured cells to whole organisms like zebrafish embryos. nih.govresearchgate.net

Diverse Substrate Bioconjugation Strategies

This compound is a versatile linker used to conjugate a wide array of molecular substrates. Its most prominent use is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comglpbio.comtargetmol.com PROTACs are complex molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the targeted degradation of the protein. medchemexpress.comglpbio.com This reagent acts as a PEG-based linker to connect the two different ligands that make up the PROTAC. medchemexpress.eumedchemexpress.comglpbio.com

Beyond PROTACs, this compound can be used to attach various functional molecules to biomolecules. This includes:

Proteins and Peptides: Site-specific modification of proteins, such as antibody Fc fragments or interferon β-1b, can be achieved to improve their therapeutic properties. nih.govnih.govnih.gov

Carbohydrates: The reagent can be used in glycoscience to create complex carbohydrate-containing structures for studying biochemical processes like cell recognition. thieme-connect.de

Small Molecules and Probes: It can link small-molecule drugs, targeting ligands (like folic acid), or reporter tags (like biotin) to larger biomolecules. nih.govnih.gov The glucose moiety on the reagent itself can act as a targeting agent for cells with high glucose uptake, such as certain cancer cells.

Covalent Attachment to Proteins and Peptides

The modification of proteins and peptides with carbohydrate moieties, known as glycosylation, is a critical post-translational modification that influences protein folding, stability, and function. This compound provides a straightforward method for the chemical glycosylation of proteins. The process involves reacting the azide group of the reagent with a protein or peptide that has been pre-functionalized with an alkyne group. lumiprobe.com This alkyne handle can be introduced into the protein's structure through the metabolic incorporation of unnatural amino acids bearing an alkyne side chain or by chemically modifying natural amino acid residues.

The conjugation results in a neoglycoprotein, a synthetic glycoprotein (B1211001) analog. The attached PEG-glucose tag can confer several advantageous properties. The PEG linker is known to improve the hydrodynamic radius of proteins, which can enhance their in vivo half-life and reduce immunogenicity. mdpi.com Furthermore, the glucose moiety can be used to mimic natural glycans, facilitating studies on protein-carbohydrate interactions or for targeting glucose-avid cells. The general scheme for this conjugation is a cornerstone of modern bioconjugation. lumiprobe.combiocompare.com

Table 1: Key Features in Protein Conjugation

Feature Role in Protein Conjugation Benefit
Azide Group Reacts with alkyne-modified proteins via click chemistry (CuAAC or SPAAC). lumiprobe.com Forms a stable, covalent triazole linkage.
PEG4 Linker Provides a flexible, hydrophilic spacer between the protein and the sugar. axispharm.combroadpharm.com Improves solubility and can shield the protein from proteases or antibodies. mdpi.com

| Glucose Moiety | Introduces a carbohydrate unit onto the protein surface. | Can be used to enhance biocompatibility or for targeting glucose transporters. axispharm.com |

Derivatization of Oligonucleotides and Nucleic Acid Constructs

The functionalization of oligonucleotides, such as DNA and RNA, is essential for applications in diagnostics, therapeutics, and molecular biology. This compound is a valuable reagent for creating modified nucleic acid constructs. Oligonucleotides can be synthesized with alkyne-modified phosphoramidites or functionalized at their 5' or 3' ends with an alkyne group post-synthesis. These alkyne-bearing oligonucleotides are then ready for conjugation with the azide group of the PEG-glucose reagent via click chemistry. genelink.com

A significant application of this strategy is in the development of aptamers—short, single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to targets with high affinity and specificity. thno.orgjaptamers.co.uk By conjugating this compound to an aptamer, researchers can enhance its properties. For instance, a study on a massively parallel screening platform utilized a similar compound, Azido-PEG4-beta-D-glucose, to convert aptamers into molecular switches, highlighting the utility of such linkers in creating advanced functional nucleic acid devices. broadpharm.com The glucose moiety can improve the solubility and cellular uptake of the oligonucleotide or act as a targeting ligand for drug delivery systems. cd-bioparticles.net Such modifications are crucial for advancing antisense therapies and diagnostic probes. reading.ac.uknih.gov

Conjugation with Small Molecules and Synthetic Ligands

A prominent and well-documented application of this compound is its use as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.eumedchemexpress.comglpbio.com PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.comglpbio.com

A PROTAC molecule consists of three parts: a ligand that binds to the target protein (the "warhead"), a ligand that binds to an E3 ligase (the "anchor"), and a linker that connects them. medchemexpress.com this compound is an ideal component for the linker. In a typical synthesis, one of the ligands (e.g., the warhead) is modified with an alkyne group, while the other ligand is attached to the this compound. The two parts are then joined using a highly efficient click reaction. medchemexpress.com The PEG4 component of the linker provides the necessary length and flexibility to allow the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. medchemexpress.comglpbio.com

Table 2: Role of this compound in PROTAC Synthesis

PROTAC Component Function Role of this compound
Warhead Binds to the target protein destined for degradation. The linker connects the warhead to the E3 ligase ligand.
Linker Covalently connects the warhead and the anchor, and positions them for ternary complex formation. Serves as a key building block for the linker, providing the azide handle for click conjugation and a flexible PEG chain. medchemexpress.commedchemexpress.eu

| Anchor | Binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL). | The azide group reacts with an alkyne-modified anchor (or warhead) to complete the PROTAC structure. |

Integration with Advanced Materials and Solid Supports for Functional Surface Modification

The modification of surfaces at the molecular level is critical for creating advanced materials with specific biological functions, such as biosensors, biocompatible implants, and targeted nanoparticle delivery systems. This compound can be used to functionalize the surfaces of various materials, including gold nanoparticles, quantum dots, and microarrays. hodoodo.com

The general strategy involves first modifying the surface of the material to introduce alkyne groups. This can be achieved through various chemical methods, such as silanization for glass or silica (B1680970) surfaces. Once the surface is alkyne-functionalized, this compound can be "clicked" onto it, creating a dense layer of PEG-glucose molecules. mdpi.com

This surface modification serves multiple purposes. The PEG chains can prevent the non-specific adsorption of proteins, a phenomenon known as bio-fouling, thereby improving the material's performance in biological fluids. researchgate.net The terminal glucose units create a carbohydrate-rich surface that can mimic the cell's glycocalyx, enhancing biocompatibility or enabling specific interactions with cell surface receptors that recognize glucose. This approach is valuable for designing targeted drug delivery vehicles or creating surfaces that can selectively capture specific cell types. The ability to control surface chemistry with such precision is a powerful tool in materials science and biomedical engineering. nih.govnih.gov

Molecular Interactions with Biological Systems Excluding Organismal Responses or Efficacy

Mechanisms of Glycan Recognition and Cellular Uptake by Specific Transporters or Receptors

The cellular uptake of glucose and its analogs is primarily mediated by a family of membrane proteins known as glucose transporters (GLUTs). wikipedia.orgyoutube.com These transporters facilitate the movement of glucose across the cell membrane. wikipedia.orgyoutube.com The glucose moiety of Azido-PEG4-tetra-Ac-beta-D-glucose is crucial for its recognition by these transporters. axispharm.com Specifically, the beta-D-glucose structure is recognized by certain glucose transporters, potentially allowing the entire molecule to be transported into the cell. axispharm.com

The GLUT family consists of 14 members in humans, categorized into three classes based on sequence homology. wikipedia.orgnih.gov Class I includes the well-studied GLUT1-4. wikipedia.org GLUT1, for instance, is widely distributed and responsible for basal glucose uptake in most cells, while GLUT4 is insulin-responsive and found in muscle and adipose tissue. wikipedia.orgnih.gov The specificity and affinity for glucose analogs can vary among GLUT isoforms. While the acetyl groups on this compound increase its cell permeability, allowing it to pass through the cell membrane, the underlying glucose structure is a key determinant for transporter-mediated uptake. sigmaaldrich.com Once inside the cell, carboxyesterases are expected to remove the acetyl groups. sigmaaldrich.com

Studies on other azido-modified sugars have shown that they can be taken up by cells through GLUTs. nih.gov For example, 6-azido-6-deoxy-D-galactose has been identified as a suitable substrate for GLUTs. nih.gov This suggests that the presence of an azido (B1232118) group does not necessarily prevent recognition and transport by these proteins. However, the addition of the PEG4 linker introduces a significant structural modification that could influence transporter interaction.

Enzymatic Processing and Metabolic Fate of Analogous Azido-Sugars in Cell-Based Models

Once inside the cell and deacetylated, the metabolic fate of the resulting azido-sugar is determined by the cell's enzymatic machinery. sigmaaldrich.com Azido sugars can be utilized by glycosyltransferases and integrated into glycan chains on proteins and lipids. sigmaaldrich.comnih.govoup.com This process, known as metabolic glycoengineering, allows for the labeling and study of glycoconjugates. nih.gov

However, the presence of the azido group can significantly impact the efficiency of enzymatic processing. researchgate.netnih.govacs.orgnih.gov Studies on various azido-sugars have shown that the position of the azido group is critical. researchgate.netnih.govacs.orgnih.gov For instance, azides at secondary carbons are generally not well-accommodated by glycosidases and glycosyltransferases, leading to poor processing. researchgate.netnih.govacs.orgnih.gov Azides at primary carbons are recognized by a small subset of enzymes, but often with reduced efficiency compared to their natural counterparts. researchgate.netnih.govacs.orgnih.gov This differential acceptance by metabolic enzymes can lead to varied glycan profiles in different cell types. nih.govacs.org

The common use of azidoacetamide substitutions in metabolic labeling is noteworthy, as research indicates that these modifications are often not well-tolerated by many enzymes, leading to very slow processing. acs.org Therefore, while azido sugars are valuable tools, the results of studies using them must be interpreted with caution, as they may not fully represent the natural metabolic pathways. researchgate.netnih.govacs.orgnih.govacs.org

Influence of PEGylation on Molecular Interactions and Steric Hindrance in Biological Environments

The polyethylene (B3416737) glycol (PEG) linker in this compound plays a significant role in its molecular interactions. PEGylation, the covalent attachment of PEG chains, is a widely used strategy to modify the properties of molecules. nih.govnih.gov One of the primary effects of PEGylation is the creation of a hydrated layer around the molecule, which increases its hydrodynamic size. youtube.com This "steric shielding" effect can influence interactions with other biological molecules. youtube.comnih.gov

The PEG4 linker can sterically hinder the binding of the glucose moiety to receptors or transporters. researchgate.net The degree of this hindrance depends on the length and architecture of the PEG chain. nih.gov While a short PEG4 linker may have a less pronounced effect than longer PEG chains, it can still reduce the affinity of the molecule for its binding partners. researchgate.net

Conversely, PEGylation can also offer advantages. It can improve the solubility and stability of the compound in biological fluids. axispharm.comnih.gov Furthermore, the steric hindrance provided by PEG can shield the molecule from enzymatic degradation and reduce immunogenicity. nih.govyoutube.comnih.gov The PEG chain can also influence how the molecule interacts with surfaces and other proteins, sometimes preventing non-specific adsorption. youtube.comacs.org The geometry of the PEG chain, whether linear or branched, also impacts these interactions. uky.edu For instance, linear PEG-protein conjugates have been shown to exhibit repulsive interactions, while branched conjugates can have weak attractive interactions. uky.edu

Interactive Data Table: Properties of this compound and Analogs

Compound Key Feature Primary Cellular Interaction Potential Effect
This compound Azido group, PEG4 linker, Acetylated glucose Glucose transporters, Glycosyltransferases Cellular uptake, Metabolic labeling, Steric hindrance
Azido-sugars (general) Azido group Glycosidases, Glycosyltransferases Reduced enzymatic processing efficiency
PEGylated molecules (general) PEG chain Various proteins and cell surfaces Increased solubility, Steric shielding, Reduced immunogenicity
6-azido-6-deoxy-D-galactose Azido group at primary carbon Glucose transporters (GLUTs) Suitable substrate for cellular uptake

Future Directions and Emerging Research Avenues for Azido Peg4 Tetra Ac Beta D Glucose

Exploration of Novel Bioorthogonal Reactions Beyond Traditional Click Chemistry

The cornerstone of the utility of azido-functionalized sugars like Azido-PEG4-tetra-Ac-beta-D-glucose lies in bioorthogonal chemistry, which allows for chemical reactions to occur in living systems without interfering with native biochemical processes. nih.gov While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," has been a workhorse in this field, the toxicity of the copper catalyst has prompted the exploration of alternative reactions. nih.govacs.org

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a prominent catalyst-free alternative. nih.govacs.orgrsc.org This reaction utilizes strained cyclooctynes that readily react with azides, eliminating the need for a toxic metal catalyst and proving suitable for in vivo applications. acs.orgnih.gov Another significant bioorthogonal reaction is the Staudinger ligation, which forms a stable amide bond between an azide (B81097) and a triarylphosphine. rsc.orgmdpi.com

Future research will likely focus on discovering and developing new pairs of bioorthogonal reactive groups. The goal is to expand the repertoire of chemical tools available for labeling and studying glycans, potentially enabling the simultaneous tracking of different carbohydrate structures within a single system. mdpi.com

Rational Design and Synthesis of Next-Generation Azido-Glycoconjugates with Enhanced Functionality

The design and synthesis of novel azido-glycoconjugates are pivotal for advancing our understanding of glycobiology. nih.govresearchgate.net Chemists are continually developing new methods to introduce the azide group onto carbohydrate scaffolds, either directly at the anomeric carbon or via a spacer arm. nih.govresearchgate.net This flexibility allows for the creation of a diverse library of molecular probes.

A key area of development is the creation of "next-generation" metabolic chemical reporters. rsc.org These probes are designed for greater cell-specificity and reduced cytotoxicity. rsc.org For instance, while some early azido-sugars showed toxic effects, researchers have addressed this by modifying the probe's structure. rsc.org

Furthermore, the synthesis of well-defined synthetic glycoconjugate vaccines represents a significant advancement over traditional methods that often suffer from heterogeneity and contamination. nih.gov The ability to create precise glycan structures conjugated to carrier proteins opens up new possibilities for developing safer and more effective vaccines. nih.gov

Integration with High-Throughput Screening Methodologies for Drug Discovery and Chemical Probe Development

The azide group's utility extends to high-throughput screening (HTS) for drug discovery and the development of chemical probes. mdpi.com Azido-sugars can be used to immobilize target molecules on solid supports, facilitating the screening of large compound libraries. mdpi.com

One powerful application is in activity-based protein profiling (ABPP), a functional proteomics technology used to monitor enzyme activity. nih.gov In this approach, an azide-tagged reactive group covalently binds to the active site of a target enzyme. nih.gov Subsequent "clicking" with a reporter tag allows for the detection and identification of active enzymes within a complex biological sample. nih.gov This click chemistry-based ABPP (CC-ABPP) offers a significant advantage over traditional methods, particularly for in vivo applications. nih.gov

The versatility of azido-functionalized probes like this compound makes them valuable tools for identifying new drug targets and developing more selective therapeutic agents. medchemexpress.eu

Expanding Applications in Advanced Materials Science and Nanobiotechnology

The unique properties of glycans are being harnessed in the field of materials science and nanobiotechnology, with azido-functionalized sugars playing a crucial role in the creation of novel glyconanomaterials. nih.govnih.gov The attachment of glycans to nanomaterials can improve their solubility, biocompatibility, and reduce cytotoxicity. nih.gov

Glycan-functionalized gold nanoparticles (AuNPs) are a prime example. nih.gov The interaction of light with these nanoparticles creates localized surface plasmon resonance (LSPR), leading to colorimetric changes that can be used to monitor biological binding events. nih.gov The high surface area-to-volume ratio of AuNPs makes them highly sensitive reporters. nih.gov

Other applications include the development of "sugar balls," where glycans are attached to fullerenes to create spherical displays of carbohydrates. nih.gov These glyconanomaterials have shown potential in inhibiting erythrocyte aggregation. nih.gov Furthermore, polysaccharide-based materials are being explored as environmentally friendly alternatives to petroleum-based chemicals and as scaffolds for tissue engineering. nih.gov

Computational Chemistry Approaches for Predicting Reactivity and Interactions

Computational chemistry is becoming an increasingly important tool for understanding and predicting the behavior of molecules like this compound. These methods can provide insights into the reactivity of the azide group and its interactions with other molecules.

For example, computational studies can help to understand how the azide group might influence the conformation and binding properties of a sugar. Research has shown that the azide group is significantly larger than the hydroxyl group it often replaces, which can affect how the modified sugar interacts with enzymes and binding proteins. acs.org Computational modeling can predict these steric and electronic effects, guiding the design of more effective probes.

Q & A

Q. What is the role of Azido-PEG4-tetra-Ac-beta-D-glucose in PROTAC synthesis, and how does its structure enable this function?

this compound serves as a polyethylene glycol (PEG)-based linker in proteolysis-targeting chimeras (PROTACs). Its azide group enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for conjugating ligands targeting E3 ubiquitin ligases and proteins of interest (POIs). The tetra-acetylated glucose moiety enhances solubility and stability in aqueous environments, while the PEG spacer ensures flexibility and reduces steric hindrance during ternary complex formation .

Q. What are the standard protocols for synthesizing and characterizing this compound?

Synthesis typically involves sequential acetylation of glucose hydroxyl groups, followed by PEG4-azide conjugation. Key steps include:

  • Acetylation : Reaction of β-D-glucose with acetic anhydride under acidic conditions to protect hydroxyl groups.
  • PEGylation : Coupling the tetra-acetylated glucose to PEG4-azide using carbodiimide crosslinkers (e.g., EDC/NHS).
  • Purification : Column chromatography or HPLC to isolate the product. Characterization employs FTIR (azide stretch at ~2100 cm⁻¹), NMR (δ 3.5–4.5 ppm for PEG protons; δ 1.8–2.1 ppm for acetyl groups), and mass spectrometry (m/z 381.38 for molecular ion) .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound in bioorthogonal reactions?

Efficiency depends on reaction stoichiometry, solvent polarity, and catalyst selection. For example:

  • Solvent : Use DMSO or DMF to enhance solubility of hydrophobic PROTAC components.
  • Catalyst : Copper(I) with tris(benzyltriazolylmethyl)amine (TBTA) for accelerated cycloaddition.
  • Kinetic Monitoring : Track reaction progress via HPLC or fluorescence quenching assays. Note: Excess azide may lead to side reactions; optimize molar ratios using design-of-experiment (DoE) frameworks .

Q. What analytical methods resolve inconsistencies in experimental data involving this compound?

Contradictions in stability or reactivity often arise from batch-to-batch variability or impurities. Solutions include:

  • HPLC-PDA/MS : Detect acetyl group hydrolysis or PEG degradation products.
  • DSC/TGA : Assess thermal stability (decomposition onset ~150°C for PEG-based compounds).
  • Control Experiments : Compare results with structurally analogous linkers (e.g., Propargyl-PEG4-tetra-Ac-beta-D-galactose) to isolate confounding factors .

Q. How does the tetra-acetylated glucose moiety influence the pharmacokinetics of PROTACs?

Acetylation delays enzymatic degradation (e.g., by esterases), prolonging half-life in vitro. However, in vivo deacetylation may occur, requiring pharmacokinetic profiling via:

  • LC-MS/MS : Quantify PROTAC levels in plasma/tissue.
  • Fluorescent Tagging : Track cellular uptake using confocal microscopy. Comparative studies show acetylated derivatives exhibit 2–3× longer half-life than non-acetylated analogs .

Methodological Challenges

Q. What strategies mitigate steric hindrance when using this compound in large ternary complexes?

Steric effects can reduce POI-E3 ligase proximity. Solutions include:

  • PEG Spacer Length : Test shorter/longer PEG chains (e.g., PEG2 vs. PEG6).
  • Linker Rigidity : Introduce cyclic or aromatic groups to restrict flexibility.
  • Molecular Dynamics Simulations : Model ternary complex conformations to identify optimal linker configurations .

Q. How should researchers validate the specificity of this compound in targeted protein degradation assays?

Use orthogonal validation methods:

  • CRISPR Knockout : Confirm target degradation is E3 ligase-dependent (e.g., cereblon or VHL).
  • Competition Assays : Co-treat with excess free ligand to block PROTAC binding.
  • Negative Controls : Include PROTACs with scrambled linkers or inactive E3 ligands .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in PROTAC studies using this compound?

Apply nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate DC₅₀ (degradation concentration) and Emax. Use tools like GraphPad Prism for:

  • Outlier Detection : Grubbs’ test or ROUT method (Q=1%).
  • Error Propagation : Report SEM with n ≥ 3 biological replicates.
  • Synergy Analysis : Chou-Talalay combination index for dual-targeting PROTACs .

Q. How should researchers document batch-specific variability in this compound for reproducibility?

Include metadata in supplementary materials:

  • Synthetic Batches : Lot number, purity (≥98% by HPLC), and storage conditions (−20°C, desiccated).
  • QC Data : NMR spectra, HPLC chromatograms, and mass spectra.
  • Stability Tests : Degradation profiles under light, heat, and humidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.